molecular formula C9H12N2O4 B12641906 Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate

Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate

Cat. No.: B12641906
M. Wt: 212.20 g/mol
InChI Key: OXGOBMZLUCCMTF-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate typically involves the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of ethyl acetate and dihydroxy methylpyrimidine groups. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetate

InChI

InChI=1S/C9H12N2O4/c1-3-15-7(12)4-6-8(13)10-5(2)11-9(6)14/h3-4H2,1-2H3,(H2,10,11,13,14)

InChI Key

OXGOBMZLUCCMTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(NC1=O)C)O

Origin of Product

United States

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